molecular formula C21H23ClN2O3 B2705299 2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1009516-49-7

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B2705299
CAS No.: 1009516-49-7
M. Wt: 386.88
InChI Key: MLMWKRDETQORGQ-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one features a bicyclic hexahydro-pyrroloimidazolone core with two aromatic substituents:

  • A 3-chlorophenyl group at position 2.
  • A 4-ethoxy-3-methoxyphenyl group at position 3.

This structure combines a partially saturated imidazolone ring fused with a pyrrolidine ring, which may influence its conformational flexibility and electronic properties. The substituents introduce steric and electronic variations that could modulate biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-3-27-18-10-9-14(12-19(18)26-2)20-23-11-5-8-17(23)21(25)24(20)16-7-4-6-15(22)13-16/h4,6-7,9-10,12-13,17,20H,3,5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMWKRDETQORGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2N3CCCC3C(=O)N2C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 3-chlorophenyl and 4-ethoxy-3-methoxyphenyl groups through nucleophilic substitution reactions.

    Hydrogenation: Reduction of double bonds to form the hexahydro structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Further hydrogenation or reduction of functional groups.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Thioxo vs. Oxo Functionalization
  • Target Compound : Contains an imidazolone (oxo) group.
  • Analog () : 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one replaces the oxo group with a thioxo (S=O) moiety .
    • Implications : The thioxo group increases electron-withdrawing effects and may alter hydrogen-bonding interactions. Sulfur’s larger atomic radius could also affect ring puckering and molecular packing.
Ring Saturation and Puckering

Substituent Variations

Chlorophenyl Positional Isomerism
  • Target Compound : 3-chlorophenyl substituent.
  • Analog () : 2-(4-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one features a 4-chlorophenyl group .
    • Implications : The position of the chlorine atom (para vs. meta) influences electronic effects. A para-substituent may enhance symmetry and crystallinity, while a meta-substituent could disrupt packing and increase solubility.
Methoxy/Ethoxy Substitution Patterns
  • Target Compound : 4-ethoxy-3-methoxyphenyl group (ortho-ethoxy, meta-methoxy).
  • Analog (): A related benzimidazole derivative uses a 2-methoxyphenoxy group .
Spectroscopic Comparisons
  • Analog () :
    • ¹H-NMR : δ 9.10 (br, 1H, NH), 7.34–7.19 (m, aromatic H).
    • ¹³C-NMR : Peaks at 197.43 (ketone C=O), 166.96 (amide C=O) .
  • Target Compound : Expected NMR signals would include aromatic protons (δ 6.5–8.0), ethoxy (δ 1.3–1.5 for CH₃, δ 3.9–4.1 for OCH₂), and methoxy (δ 3.7–3.9).

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Hexahydro-pyrroloimidazolone 2-(3-chlorophenyl), 3-(4-ethoxy-3-methoxyphenyl) Oxo
2-(4-Chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-pyrroloimidazol-1-one Hexahydro-pyrroloimidazolone 2-(4-chlorophenyl), 3-(2-methoxyphenyl) Oxo
2-Phenyl-3-thioxohexahydro-1H-pyrroloimidazol-1-one Hexahydro-pyrroloimidazolone 2-Phenyl, 3-thioxo Thioxo
Benzimidazole-pyrrolidine hybrid Benzimidazole + pyrrolidine 3-Chlorophenyl, benzamide Amide, Ketone

Biological Activity

2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C21H23ClN2O3
  • Molecular Weight : 386.9 g/mol
  • CAS Number : 1009516-49-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of imidazoles and pyrroles can inhibit cancer cell proliferation. For instance, related compounds have been evaluated for their efficacy against different cancer cell lines, including breast and prostate cancer. The compound's mechanism may involve the inhibition of specific kinases or other cellular pathways critical for tumor growth.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. A study on similar pyrazole derivatives indicated notable antifungal and antibacterial effects, suggesting that this compound could share similar properties.

Neuroprotective Effects

Neuroprotective properties are also a focus of current research, particularly in relation to neurodegenerative diseases. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or pathogen survival.
  • Modulation of Signaling Pathways : It might affect signaling pathways related to cell survival, proliferation, and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

StudyFindings
Umesha et al. (2009)Investigated pyrazoles with anticancer activity in MCF-7 and MDA-MB-231 cell lines; showed synergistic effects when combined with doxorubicin .
Mammino et al. (2014)Evaluated antimalarial activity of chloroquine-pyrazole analogues; highlighted the importance of structural modifications for enhanced efficacy .
MDPI Review (2024)Discussed N-Heterocycles as promising antiviral agents; suggested potential applications for compounds like the one against viral infections .

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